4-Methoxybenzo[b]thiophene
Overview
Description
Synthesis Analysis
The synthesis of 4-Methoxybenzo[b]thiophene and its derivatives involves several chemical reactions, including bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation, leading to substituted products. For instance, reactions of 4-methoxybenzo[b]thiophene yield 7-substituted products, while its 3-methyl derivative gives a mixture of 2- and 7-substituted compounds. Dibromination and dinitration reactions produce 2,7-disubstituted derivatives, indicating the reactive positions within the molecule and the influence of substituents on reaction outcomes (Clarke, Scrowston, & Sutton, 1973).
Molecular Structure Analysis
X-ray crystallography studies provide insights into the molecular and crystal structures of methoxybenzo[b]thiophenes. These studies reveal the crystallization patterns, molecular orientations, and intermolecular forces, such as van der Waals forces and hydrogen bonding, contributing to the stabilization of the crystal lattice. Detailed structural analysis shows variations in the positioning of dimethoxy groups and the impact of additional functional groups on the overall molecular structure (Mullica, Pinney, Dingeman, Bounds, & Sappenfield, 1996).
Chemical Reactions and Properties
Electrophilic substitution reactions are prominent in the chemistry of 4-Methoxybenzo[b]thiophene, where substitution commonly occurs at the 7-position. These reactions include bromination, nitration, and others, showcasing the compound's reactive sites and the influence of different electrophiles on the reaction pathways. The ability to undergo various substitution reactions highlights the compound's versatility and reactivity (Campaigne, Dinner, & Haseman, 1971).
Scientific Research Applications
Crystal and Molecular Structures
4-Methoxybenzo[b]thiophene has been studied for its crystal and molecular structures using X-ray diffractometry. This research provides insights into its molecular composition and interactions within crystal lattices, which are important for understanding its chemical behavior and potential applications in various fields (Mullica et al., 1996).
Substitution Reactions
This compound undergoes various substitution reactions such as bromination, nitration, and Vilsmeier–Haack formylation. These reactions are significant for modifying the compound for different scientific applications, such as in materials science and organic synthesis (Clarke et al., 1973).
Electrophilic Substitution
Electrophilic substitution reactions of 4-Methoxybenzo[b]thiophene have been explored, revealing its reactivity patterns. This understanding aids in the development of novel chemical compounds with specific properties and functionalities (Campaigne et al., 1971).
Vilsmeier–Haack Reaction
The compound undergoes the Vilsmeier–Haack reaction, which is a form of formylation. This reaction is vital in organic chemistry for introducing formyl groups into aromatic compounds, enhancing their utility in various chemical syntheses (Ricci et al., 1967).
Plant Growth Enhancement
4-Methoxybenzo[b]thiophene has shown potential in enhancing plant growth. This application is important for agricultural research and development of new agrichemicals (Schuetz et al., 1967).
Synthesis of Photochromic Derivatives
This compound has been used in the synthesis of photochromic thieno-2H-chromene derivatives. These compounds are significant in the development of materials with light-responsive properties, useful in various technological applications (Queiroz et al., 2000).
Supramolecular Arrangements
Studies on 3-ferrocenyl-methoxybenzo[b]thiophene isomers have contributed to the understanding of supramolecular arrangements. This research is crucial in the field of molecular engineering, where the arrangement of molecules is critical for the development of nanoscale devices and materials (Silva et al., 2011).
Functionalisation of Benzo[b]thiophene Derivatives
Ortho-metallation and subsequent reactions of 4-Methoxybenzo[b]thiophene derivatives have been studied, offering pathways for the functionalization of this compound. These methods are significant for creating specialized organic molecules for various industrial and research applications (Mandal et al., 1998).
Safety And Hazards
Future Directions
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .
properties
IUPAC Name |
4-methoxy-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOBRGLUEDOCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CSC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504754 | |
Record name | 4-Methoxy-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzo[b]thiophene | |
CAS RN |
3781-90-6 | |
Record name | 4-Methoxy-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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